molecular formula C6H12N3O4P B1212966 l-Histidinol phosphate CAS No. 25679-93-0

l-Histidinol phosphate

Cat. No.: B1212966
CAS No.: 25679-93-0
M. Wt: 221.15 g/mol
InChI Key: CWNDERHTHMWBSI-YFKPBYRVSA-N
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Description

L-histidinol phosphate is a chemical compound with the molecular formula C6H12N3O4P. It is an intermediate in the biosynthesis of the amino acid histidine. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research due to its involvement in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-histidinol phosphate can be synthesized through a series of enzymatic reactions. One common method involves the use of histidinol-phosphate aminotransferase, which catalyzes the transamination between imidazoleacetol phosphate and glutamate, leading to the production of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress specific enzymes involved in the histidine biosynthetic pathway, thereby increasing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: L-histidinol phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Transamination: Requires 2-oxoglutarate and the enzyme histidinol-phosphate aminotransferase.

    Hydrolysis: Requires the enzyme histidinol-phosphate phosphatase and typically occurs under mild aqueous conditions.

Major Products:

    Transamination: Produces 3-(imidazol-4-yl)-2-oxopropyl phosphate and L-glutamate.

    Hydrolysis: Produces L-histidinol and inorganic phosphate.

Comparison with Similar Compounds

L-histidinol phosphate can be compared with other intermediates in the histidine biosynthetic pathway, such as:

    Imidazoleglycerol phosphate: Another intermediate that precedes this compound in the pathway.

    Histidinol: The product of this compound hydrolysis, which is further converted to histidine.

Uniqueness: this compound is unique due to its specific role in the transamination and hydrolysis reactions that lead to the production of histidine. Its involvement in these key enzymatic steps distinguishes it from other intermediates in the pathway .

Properties

IUPAC Name

[(2S)-2-amino-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N3O4P/c7-5(3-13-14(10,11)12)1-6-2-8-4-9-6/h2,4-5H,1,3,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNDERHTHMWBSI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948559
Record name (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25679-93-0
Record name L-Histidinol phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25679-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-histidinol phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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